黄酮

概述

描述

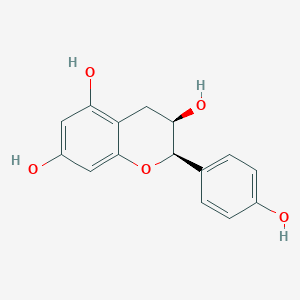

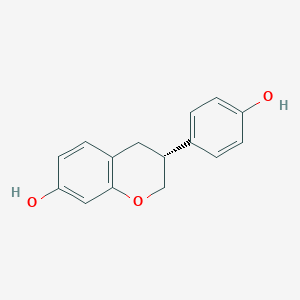

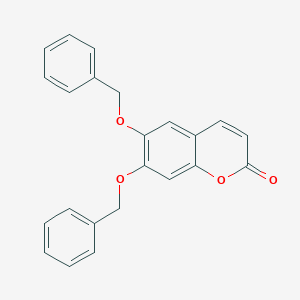

黄酮是一种天然存在的化合物,属于黄酮类化合物,黄酮类化合物是存在于各种植物中的多酚类化合物。黄酮的结构特征是2-苯基色烯-4-酮骨架。 黄酮广泛分布于植物界,以其多样的生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .

科学研究应用

作用机制

黄酮通过多种机制发挥作用:

抗氧化活性: 黄酮清除自由基并抑制氧化应激,从而保护细胞免受损伤。

抗炎活性: 黄酮抑制促炎细胞因子和酶的产生,例如环氧合酶和脂氧合酶。

生化分析

Biochemical Properties

Flavone synthase I from Daucus carota (DcFNS I) has been studied for its role in converting flavanones to flavones . The recombinant DcFNS I was expressed in the form of the glutathione-S-transferase fusion protein . It accepted naringenin, pinocembrin, and eriodictyol as substrates .

Cellular Effects

Flavones exhibit a wide range of functions in physiology, biochemistry, and ecology, for example, in UV protection, flower coloration, interspecies interaction, and plant defense . Moreover, flavones have been utilized in the chemotaxonomy of some plants as useful markers .

Molecular Mechanism

The molecular mechanism of Flavone involves its interaction with various biomolecules. For instance, the recombinant DcFNS I against naringenin were 0.183 nmol mg −1 s −1 and 0.0121 s −1, and 0.175 nmol mg −1 s −1 and 0.0116 s −1 against pinocembrin .

Metabolic Pathways

Flavones are involved in various metabolic pathways. They interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 存在多种合成黄酮的方法:

Allan-Robinson反应: 该方法涉及在酸性催化剂存在下,邻羟基苯乙酮与芳香醛的缩合。

Auwers合成: 这涉及使用酸性条件使邻羟基查尔酮环化。

Baker-Venkataraman重排: 该方法涉及使用碱将邻酰化酚重排为黄酮。

Algar-Flynn-Oyamada反应: 这涉及在碱存在下,使用过氧化氢对查尔酮进行氧化环化

工业生产方法: 黄酮的工业生产通常涉及提取富含黄酮类化合物的植物材料,然后进行纯化过程。 超声波辅助提取、超临界流体提取和微波辅助提取等技术通常用于从天然来源中获得高产率的黄酮 .

化学反应分析

相似化合物的比较

属性

IUPAC Name |

2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFFQKBGNRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022048 | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-82-6 | |

| Record name | Flavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLAVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Flavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V45N7G3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °C | |

| Record name | Flavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

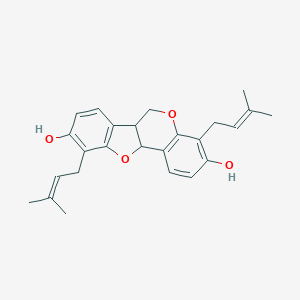

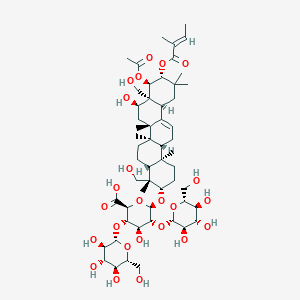

A: Flavones are a class of flavonoids, which are natural plant secondary metabolites. [, , ] They contribute to the vibrant colors of many fruits and vegetables and are a significant component of a balanced diet. [, ] Flavones are found in various plants, including rice, buckwheat, citrus fruits, and herbs like parsley. [, , ]

A: Flavones share a common backbone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C). [, ]

A: The number and position of hydroxyl groups, particularly at the C3 and C5 positions, significantly impact a flavone's ability to act as a matrix in MALDI-MS analysis. [] For instance, quercetin and morin, both penta-hydroxyl flavones, demonstrated superior matrix characteristics compared to commonly used matrices. []

A: Hydroxyl groups, especially those at the 3, 5, and 2' positions, are crucial for forming fluorescent complexes with metal ions. [] Morin, a pentahydroxyflavone, demonstrates this property by forming highly fluorescent complexes with Al3+ ions. [] This complexation is used in analytical techniques, including fiber optic sensing, for metal detection. []

A: Flavones exhibit distinctive UV-Vis absorption spectra, typically with two intense absorption bands. Band I appears in the range of 320-380 nm, while Band II falls between 240-270 nm. [] The position of these bands can shift upon complexation with reagents or metal ions, aiding in their identification and analysis. []

A: Research suggests that a 6-hydroxyflavone exhibits stronger antiproliferative activity against MDA-MB-231 cells compared to its 6-methoxyflavone counterpart or when the carbonyl group is replaced with an oxime ether. [] This highlights the importance of the 6-hydroxyl group for activity in this specific context.

A: Yes, O-carboxyalkylated flavones are not only recognized for their biological activities but also serve as vital intermediates in the synthesis of diverse flavone derivatives. [] This highlights their versatility as building blocks in organic synthesis.

A: Diacetone-D-glucose (DAG) has been successfully employed as a chiral auxiliary in the stereoselective synthesis of both N-carboxyalkylated and O-carboxyalkylated flavones. [] This method utilizes dynamic kinetic resolution (DKR) to achieve high enantioselectivity. []

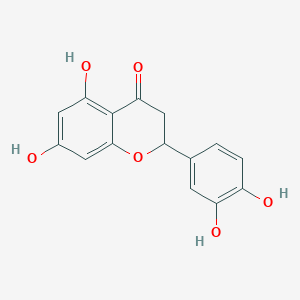

A: FNS II is a microsomal NADPH-dependent cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of flavones. [] This enzyme catalyzes the direct conversion of flavanones to flavones, representing a key branch point in the flavonoid biosynthetic pathway. []

A: Studies in Gerbera hybrids reveal that the CYP93B2 gene, encoding FNS II, is only transcribed in lines possessing the dominant fns allele. [] Furthermore, the transcription level of CYP93B2 correlates with measured FNS II enzyme activity and flavone accumulation during flower development. []

A: Yes, functional expression of the CYP93B2 gene in yeast has been achieved, and microsomes isolated from these yeast cells demonstrate FNS II activity by converting [14C]-labeled flavanones to their corresponding [14C]-labeled flavones. []

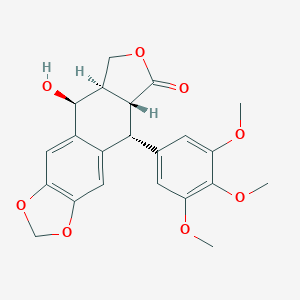

A: Yes, various fungal cultures have been shown to metabolize flavones into novel derivatives. For example, Aspergillus alliaceous converts chrysin (5,7-dihydroxyflavone) to 4'-hydroxychrysin, while Beauveria bassiana transforms it into chrysin 7-O-beta-D-4-O-methylglucopyranoside. []

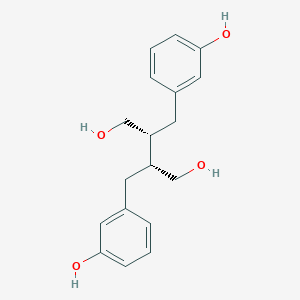

A: The type and position of substituents on the flavone skeleton influence its antioxidant properties. [] For instance, the presence of hydroxyl groups generally enhances antioxidant activity, while the introduction of methoxy or glycosyl groups can alter the activity profile. []

A: Yes, screening of a large library of flavonoids revealed that only flavones, not other flavonoid classes, exhibited inhibitory activity against tankyrases. [] Crystallographic studies demonstrated that these flavones bind to the nicotinamide binding site of tankyrase 2. [] The potency and selectivity of the flavone inhibitors are influenced by the specific substitutions on the flavone core. []

ANone: Several analytical techniques are employed for flavone analysis, including:

- Spectrophotometry: This method utilizes the UV-Vis absorbance properties of flavones for quantification, often employing colorimetric assays with specific reagents like aluminum chloride. [, ]

- High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis or mass spectrometry, HPLC enables separation and quantification of individual flavones in complex mixtures. []

- Mass spectrometry (MS): Coupled with separation techniques like HPLC or used directly, MS provides accurate mass measurements and fragmentation patterns, facilitating structural identification and quantification of flavones. [, ]

A: C-Glycosyl flavones, including vitexin, isovitexin, isovitexin-6″-O-α-l-glucoside, and dulcinoside, are major polyphenols in mung bean seeds and are associated with various biological activities. [] Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is employed to quantify these compounds in plasma and tissues, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. []

A: Research suggests that while some flavones may not possess potent antibacterial activity on their own, they can enhance the efficacy of antibiotics and innate antimicrobials against Pseudomonas aeruginosa. [] This synergistic effect, combined with their potential to activate the T2R14 bitter taste receptor in respiratory epithelial cells and stimulate nitric oxide production, highlights their potential as topical therapeutics for respiratory infections. []

A: While specific information about flavones' impact on drug-metabolizing enzymes is limited in the provided research, it's known that flavonoids, in general, can interact with and modulate the activity of various cytochrome P450 enzymes, impacting drug metabolism. [] Further research is needed to elucidate specific flavone-enzyme interactions.

A: Studies on Dorotheanthus bellidiformis demonstrate that temperature significantly affects the stability of anthocyanin pigments, with a marked decline observed between 60 and 80 °C. [] Light exposure also contributes to anthocyanin degradation, highlighting the importance of controlled storage and processing conditions to preserve these pigments. []

A: Orthogonal design is a statistical method employed to optimize complex processes, including the extraction of natural products like flavones. [] This approach allows for efficient evaluation of multiple factors (e.g., solvent concentration, temperature, extraction time) and their interactions to determine the optimal conditions for maximizing yield and purity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。